molecular formula C14H20O2 B8077544 1-Hept-6-enoxy-3-methoxybenzene

1-Hept-6-enoxy-3-methoxybenzene

Cat. No.: B8077544
M. Wt: 220.31 g/mol
InChI Key: AYDHFOSALMKLHZ-UHFFFAOYSA-N
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Description

1-Hept-6-enoxy-3-methoxybenzene is a substituted benzene derivative featuring a methoxy group (-OCH₃) at the 3-position and a hept-6-enoxy chain (-O-C₇H₁₂-CH₂-CH₂) at the 1-position of the aromatic ring.

Properties

IUPAC Name

1-hept-6-enoxy-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-5-6-7-11-16-14-10-8-9-13(12-14)15-2/h3,8-10,12H,1,4-7,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDHFOSALMKLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hept-6-enoxy-3-methoxybenzene involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations, including condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and pH are meticulously optimized to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. Industrial production also incorporates purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Hept-6-enoxy-3-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may exhibit distinct chemical and physical properties.

    Reduction: Reduction reactions can convert the compound to a lower oxidation state, often enhancing its reactivity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with parameters such as solvent choice, temperature, and reaction time being critical factors.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-Hept-6-enoxy-3-methoxybenzene has a broad range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent and intermediate in organic synthesis, facilitating the development of new chemical entities.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.

    Medicine: The compound is investigated for its therapeutic potential, including its ability to modulate biological pathways and its efficacy in treating various diseases.

    Industry: this compound finds applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Hept-6-enoxy-3-methoxybenzene involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the targets, leading to changes in cellular processes and physiological responses. The pathways involved in the compound’s mechanism of action are often complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₁₄H₁₈O₂ 218.29 3-OCH₃, 1-O-(hept-6-enyl) Long unsaturated alkoxy chain
1-Ethoxy-3-methoxybenzene C₉H₁₂O₂ 152.19 3-OCH₃, 1-OCH₂CH₃ Short saturated alkoxy chain
1-Methoxy-3-(methoxymethyl)benzene C₉H₁₂O₂ 152.19 3-OCH₃, 1-CH₂-OCH₃ Branched methoxymethyl group
1-Bromo-3-(hexyloxyethyl)-2-methoxybenzene C₁₅H₂₂BrO₂ 315.25 2-OCH₃, 3-Br, 1-O-(hexyloxyethyl) Bromine substituent + branched chain
3-Methoxybenzyl bromide C₈H₉BrO 201.06 3-OCH₃, 1-CH₂Br Reactive benzyl bromide moiety

Key Observations :

  • Chain Length and Unsaturation: The hept-6-enoxy group in the target compound imparts greater hydrophobicity and lower water solubility compared to shorter chains (e.g., ethoxy in ). The terminal double bond may enhance reactivity in polymerization or oxidation reactions .
  • Substituent Effects : Bromine in increases molecular weight and introduces electrophilic character, whereas methoxymethyl groups in enhance steric hindrance.
  • Boiling Points: Longer chains (e.g., hept-6-enoxy) likely elevate boiling points relative to shorter analogs. For example, 1-ethoxy-3-methoxybenzene has a documented boiling point of 489 K, while the target compound’s larger size suggests a significantly higher value.

Physicochemical and Functional Differences

Table 2: Functional and Application Comparisons

Compound Solubility Trends Reactivity Highlights Potential Applications
This compound Low water solubility; soluble in organic solvents (e.g., DCM, ethers) Susceptible to alkene oxidation or crosslinking Surfactants, polymer precursors
1-Ethoxy-3-methoxybenzene Moderate polarity; soluble in ethanol, acetone Stable ether linkages; inert in mild conditions Fragrance intermediates, solvents
3-Methoxybenzyl bromide Low polarity; soluble in THF, DCM Nucleophilic substitution (SN2) at benzyl position Pharmaceutical alkylation agents
1-Bromo-3-(hexyloxyethyl)-2-methoxybenzene Limited water solubility Bromine enables coupling reactions (e.g., Suzuki) Cross-coupling synthesis intermediates

Critical Insights :

  • Reactivity: The hept-6-enoxy group’s terminal double bond differentiates the target compound from saturated analogs, enabling Diels-Alder or epoxidation reactions .

Research Findings and Data Gaps

  • Synthesis : Evidence from suggests that α-alkoxystyrene derivatives (e.g., 1-[(1E&Z)-2-ethoxyethenyl]-4-methoxybenzene) can be synthesized via palladium-catalyzed coupling or Williamson ether reactions, which may extend to the target compound.
  • Ecological Impact: No persistence, bioaccumulation, or toxicity data are available for this compound, mirroring gaps noted for analogs like 1-(1-ethynylcyclopropyl)-4-methoxybenzene .
  • Applications: Methoxybenzene derivatives are widely used in drug discovery (e.g., antipsychotic candidates in ), but the hept-6-enoxy chain’s role remains unexplored.

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